molecular formula C20H24N4O4 B11971528 2,6-Dimethoxy-4-(((4-(2-pyridinyl)-1-piperazinyl)imino)methyl)phenyl acetate

2,6-Dimethoxy-4-(((4-(2-pyridinyl)-1-piperazinyl)imino)methyl)phenyl acetate

Cat. No.: B11971528
M. Wt: 384.4 g/mol
InChI Key: CJZYBKWSYGEVCW-HYARGMPZSA-N
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Description

2,6-Dimethoxy-4-(((4-(2-pyridinyl)-1-piperazinyl)imino)methyl)phenyl acetate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, a pyridine moiety, and methoxy groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-4-(((4-(2-pyridinyl)-1-piperazinyl)imino)methyl)phenyl acetate typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis include:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a halogenated pyridine reacts with the piperazine derivative.

    Methoxylation: The methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Acetylation: The final step involves the acetylation of the phenyl ring using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-4-(((4-(2-pyridinyl)-1-piperazinyl)imino)methyl)phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halogens or nitro groups are introduced.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nitro compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,6-Dimethoxy-4-(((4-(2-pyridinyl)-1-piperazinyl)imino)methyl)phenyl acetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-4-(((4-(2-pyridinyl)-1-piperazinyl)imino)methyl)phenyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3,5-dimethyl-2-pyridinemethanol: A compound with a similar pyridine moiety and methoxy groups.

    2,6-Dimethoxyphenyl derivatives: Compounds with similar methoxy substitution patterns on the phenyl ring.

Uniqueness

2,6-Dimethoxy-4-(((4-(2-pyridinyl)-1-piperazinyl)imino)methyl)phenyl acetate is unique due to its combination of a piperazine ring, pyridine moiety, and methoxy groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C20H24N4O4

Molecular Weight

384.4 g/mol

IUPAC Name

[2,6-dimethoxy-4-[(E)-(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenyl] acetate

InChI

InChI=1S/C20H24N4O4/c1-15(25)28-20-17(26-2)12-16(13-18(20)27-3)14-22-24-10-8-23(9-11-24)19-6-4-5-7-21-19/h4-7,12-14H,8-11H2,1-3H3/b22-14+

InChI Key

CJZYBKWSYGEVCW-HYARGMPZSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1OC)/C=N/N2CCN(CC2)C3=CC=CC=N3)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C=NN2CCN(CC2)C3=CC=CC=N3)OC

Origin of Product

United States

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